7-Hydroxypyrazolo[4,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 7-Hydroxypyrazolo[4,3-d]pyrimidine derivatives involves various chemical reactions, including diazotization, ring closure, and oxidation processes. For example, the synthesis of 7-methylpyrazolo[4,3-d]-v-triazin-4-one, a derivative, has been achieved through a diazotization reaction followed by ring closure and oxidation with m-chloroperoxybenzoic acid to furnish 7-substituted 3-methylpyrazolo[4,3-d]pyrimidine 6-oxides (Long, Gerster, & Townsend, 1970). Additionally, 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines have been synthesized from diethyl oxaloacetate and ethyl acylpyruvates (Takei, Yasuda, & Takagaki, 1979).
Molecular Structure Analysis
Structural analysis of 7-Hydroxypyrazolo[4,3-d]pyrimidine derivatives is crucial for understanding their chemical behavior and potential interactions. X-ray analysis and other structural determination methods have been utilized to elucidate the molecular structures of these compounds. For instance, X-ray analysis confirmed the structure of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Clayton et al., 1980).
Chemical Reactions and Properties
7-Hydroxypyrazolo[4,3-d]pyrimidine and its derivatives undergo various chemical reactions, influencing their chemical properties. Bromination reactions, for example, lead to 3-bromo derivatives, showcasing the reactivity of the hydroxypyrazolo[4,3-d]pyrimidine nucleus towards halogenation (Leonova, Babushkina, & Yashunskii, 1978).
Physical Properties Analysis
The physical properties of 7-Hydroxypyrazolo[4,3-d]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are essential for their characterization and application. Detailed physical property analysis is performed through various techniques, including differential scanning calorimetry and thermogravimetric analysis, to understand the stability and behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties of 7-Hydroxypyrazolo[4,3-d]pyrimidine derivatives, including their acidity, basicity, and reactivity towards different chemical agents, are pivotal for their application in synthesis and pharmaceutical development. Studies on the inhibition of xanthine oxidase by 4-Hydroxypyrazolo[3,4-d]pyrimidine derivatives highlight the biochemical significance of these compounds (Hall, Holloway, & Scott, 1964).
Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including 7-Hydroxypyrazolo[4,3-d]pyrimidine, have shown a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The synthesis of pyrimidines involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
- Results or Outcomes: Preliminary structure-activity relationship (SAR) analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .
2. Anti-Cancer Applications
- Summary of Application: A novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages was designed and synthesized as FLT3 inhibitors . These compounds exhibited remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .
- Methods of Application: The synthesis of these compounds involves the design and synthesis of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring .
- Results or Outcomes: Compound XVI (NSC no 833644) was further screened with a 5-dose assay on nine subpanels and exhibited a GI50 between 1.17 and 18.40 mM .
3. Antioxidant Applications
- Summary of Application: Pyrimidines, including 7-Hydroxypyrazolo[4,3-d]pyrimidine, have shown a range of pharmacological effects including antioxidant activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The synthesis of pyrimidines involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
- Results or Outcomes: Preliminary structure-activity relationship (SAR) analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its antioxidant activity .
4. CDK2 Inhibitor Applications
- Summary of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed, and synthesized as novel CDK2 targeting compounds . These compounds exhibited remarkable anticancer activity .
- Methods of Application: The synthesis of these compounds involves the design and synthesis of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring .
- Results or Outcomes: Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Safety And Hazards
7-Hydroxypyrazolo[4,3-d]pyrimidine may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . Contaminated clothing should be removed immediately, and in case of skin or eye contact, the affected area should be washed immediately with plenty of water .
properties
IUPAC Name |
1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-2H,(H,8,9)(H,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZSDNLQDTYVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160775 | |
Record name | 7-Ketopyrazolo(4,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxypyrazolo[4,3-d]pyrimidine | |
CAS RN |
13877-55-9 | |
Record name | 7-Ketopyrazolo(4,3-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxypyrazolo[4,3-d]pyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Ketopyrazolo(4,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[4,3-d]pyrimidin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-DIHYDROPYRAZOLO(4,3-D)PYRIMIDIN-7-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L69P3N2EVQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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